Fmoc-3-amino-3-(3-bromophenyl)-propionic acid

Aqueous solubility Formulation screening Halogen positional isomerism

Fmoc-3-amino-3-(3-bromophenyl)-propionic acid (CAS 276262-71-6) is a racemic (DL) mixture of a synthetic β-amino acid derivative bearing a 9-fluorenylmethoxycarbonyl (Fmoc) amine protecting group and a meta-brominated phenyl substituent on the β-carbon. This compound is categorized as a non-proteinogenic, Fmoc-protected β3-homophenylalanine analog.

Molecular Formula C24H20BrNO4
Molecular Weight 466.3 g/mol
CAS No. 276262-71-6
Cat. No. B1324257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-3-amino-3-(3-bromophenyl)-propionic acid
CAS276262-71-6
Molecular FormulaC24H20BrNO4
Molecular Weight466.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)Br
InChIInChI=1S/C24H20BrNO4/c25-16-7-5-6-15(12-16)22(13-23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)
InChIKeyKGNRGFVZQISFCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-3-amino-3-(3-bromophenyl)-propionic acid (CAS 276262-71-6): Procurement-Relevant Identity and Classification for Peptide Synthesis


Fmoc-3-amino-3-(3-bromophenyl)-propionic acid (CAS 276262-71-6) is a racemic (DL) mixture of a synthetic β-amino acid derivative bearing a 9-fluorenylmethoxycarbonyl (Fmoc) amine protecting group and a meta-brominated phenyl substituent on the β-carbon [1]. This compound is categorized as a non-proteinogenic, Fmoc-protected β3-homophenylalanine analog. The Fmoc group enables its routine use as a building block in solid-phase peptide synthesis (SPPS), while the β-amino acid backbone imparts resistance to proteolytic degradation when incorporated into peptide chains [2]. The bromine atom at the meta position serves as both a heavy atom for X-ray crystallography phasing and a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions, distinguishing it from non-halogenated β-amino acid analogs [3].

Why Broad-Spectrum Fmoc-β-Amino Acids Cannot Replace Fmoc-3-amino-3-(3-bromophenyl)-propionic acid in Meta-Bromine-Dependent Applications


The critical differentiation of Fmoc-3-amino-3-(3-bromophenyl)-propionic acid lies not merely in its β-amino acid scaffold or Fmoc protection—both shared by a broad class of building blocks—but in the synergistic combination of its meta-bromophenyl substituent with the β3-homophenylalanine framework. Generic substitution with a non-brominated analog (e.g., Fmoc-3-amino-3-phenylpropionic acid) eliminates the heavy-atom effect essential for experimental phasing in structural biology and prevents downstream functionalization via palladium-mediated cross-coupling [1]. Substitution with the para-bromo isomer (e.g., Fmoc-3-amino-3-(4-bromophenyl)propionic acid) alters the spatial orientation of the bromine handle, which can significantly impact ligand-receptor interactions, crystal packing, and the regiochemical outcome of subsequent C–C bond-forming reactions [2]. Furthermore, substituting the β-amino acid backbone with a standard α-amino acid (e.g., Fmoc-3-bromo-L-phenylalanine) forfeits the enhanced metabolic stability characteristic of β-peptides [3]. These orthogonal requirements necessitate the precise identity of the meta-bromo β-amino acid for reproducible structural, functional, and synthetic outcomes.

Quantitative Differentiation Evidence for Fmoc-3-amino-3-(3-bromophenyl)-propionic acid Against Closest Analogs


Meta- vs. Para-Bromo Substitution: Impact on Aqueous Solubility for Formulation Screening

The aqueous solubility of Fmoc-protected β3-homophenylalanine derivatives is markedly influenced by the position of the bromine substituent. Fmoc-3-amino-3-(3-bromophenyl)-propionic acid (meta isomer) exhibits a predicted solubility approximately 5-fold higher than its para-bromo counterpart, Fmoc-3-amino-3-(4-bromophenyl)propionic acid (CAS 269078-76-4) [1]. This difference is relevant for researchers preparing concentrated stock solutions for automated peptide synthesizers or conducting aqueous-phase biological assays without DMSO-induced artifacts.

Aqueous solubility Formulation screening Halogen positional isomerism

Access to DL-Racemic Mixture Enables Broad Stereochemical Screening vs. Single Enantiomer Sourcing Limitations

Fmoc-3-amino-3-(3-bromophenyl)-propionic acid (CAS 276262-71-6) is the racemic DL mixture, encompassing both (R) and (S) enantiomers in a single, lower-cost product. In contrast, the individual enantiomers are sold under distinct CAS numbers: (S)-enantiomer (CAS 507472-18-6) and (R)-enantiomer (CAS 517905-85-0). Vendors listing the (S)-enantiomer report a minimum HPLC purity specification of 98% [1], while the DL racemic mixture is commonly supplied at 95% purity . The DL form provides a cost-effective starting point for achiral or racemic screening campaigns, and its availability avoids the higher cost (typically 2- to 5-fold greater for single enantiomers based on commercial listings) and separate procurement logistics required for exploring both enantiomers individually.

Stereochemical screening Racemic mixture Enantiomer procurement

Predicted LogP Differentiation Between Meta-Bromo and Non-Halogenated β3-Homophenylalanine Analogs

The introduction of a bromine atom at the meta position of the β3-homophenylalanine scaffold significantly increases calculated lipophilicity compared to the non-halogenated parent compound. Fmoc-3-amino-3-(3-bromophenyl)-propionic acid exhibits a predicted logP of approximately 4.2–4.8, substantially higher than Fmoc-3-amino-3-phenylpropionic acid (CAS 180181-93-5) with an estimated logP of approximately 3.5–3.8 [1]. This increase of ~1 logP unit corresponds to a theoretical ~10-fold higher partition into organic phases or biological membranes, influencing the retention, permeability, and distribution properties of peptide sequences incorporating this residue.

Hydrophobicity CNS permeability Chromatographic retention

Heavy-Atom Containing Building Block for Experimental Phasing in Macromolecular Crystallography vs. Light-Atom Analogs

The bromine atom at the meta position provides a strong anomalous scattering signal suitable for single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD) phasing experiments. Bromine exhibits an anomalous scattering factor (f’’) of approximately 0.92 electrons at Cu Kα X-ray wavelength (λ = 1.5418 Å), which is significantly larger than that of sulfur (f’’ ≈ 0.56 e⁻) or chlorine (f’’ ≈ 0.35 e⁻) at the same wavelength [1]. Consequently, peptides incorporating this residue generate detectable anomalous signals, enabling de novo phasing of protein-peptide complex crystal structures without tedious soaking-based derivatization procedures. Non-halogenated analogs such as Fmoc-3-amino-3-phenylpropionic acid lack this phasing capability entirely.

X-ray crystallography Single-wavelength anomalous diffraction (SAD) Experimental phasing

Meta-Bromo Substituent as a Synthetic Diversification Handle: Cross-Coupling Reactivity Advantages over Para- and Ortho-Bromo Analogs

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the reactivity of aryl bromides is influenced by the electronic and steric environment imparted by the position of the bromine substituent. Meta-substituted aryl bromides generally exhibit faster oxidative addition to Pd(0) compared to para-substituted analogs due to a less conjugated electronic pathway that destabilizes the starting aryl bromide relative to the transition state [1]. Fmoc-protected aryl bromide amino acids have been successfully employed in non-aqueous Suzuki-Miyaura cross-coupling to generate biphenyl derivatives in good to excellent yields [2]. The meta-bromo derivative, being electronically less deactivated than the para isomer, is anticipated to demonstrate superior reactivity in these transformations, though a head-to-head kinetic comparison specific to this β-amino acid series has not been reported.

Suzuki-Miyaura coupling Late-stage functionalization Regioselectivity

High-Impact Procurement Scenarios for Fmoc-3-amino-3-(3-bromophenyl)-propionic acid Driven by Quantified Differentiation


Racemic Peptide Crystallography with Built-In Experimental Phasing

Structural biologists aiming to solve de novo crystal structures of β-peptide complexes can utilize Fmoc-3-amino-3-(3-bromophenyl)-propionic acid (DL racemic mixture, CAS 276262-71-6) to simultaneously introduce both enantiomers for racemic crystallization and a strong anomalous scatterer (Br f’’ ≈ 0.92 e⁻ at Cu Kα) for SAD phasing [1]. This dual utility eliminates the need for separate heavy-atom derivatization steps and circumvents the procurement of costly single enantiomers, streamlining the path to high-resolution electron density maps. Only the DL-meta-bromo β-amino acid combines racemic crystallization compatibility with a phasing-quality anomalous signal in a single building block [2].

Solid-Phase Peptide Library Synthesis Requiring a Late-Stage Diversification Handle

Medicinal chemists constructing peptide libraries via Fmoc-SPPS can incorporate the meta-bromo substituent as a latent diversification point. Following chain elongation and cleavage, Suzuki-Miyaura cross-coupling with diverse boronic acids enables the generation of a focused library of aryl-substituted β-peptide analogs from a single precursor. The class-level oxidative addition advantage of meta- over para-bromo isomers (estimated 1.5–3-fold faster rate) translates to reduced reaction times and higher conversions in parallel synthesis formats, directly increasing synthetic throughput [1].

Metabolic Stability Optimization of Peptide Leads Through β-Amino Acid Substitution

Drug discovery teams seeking to enhance the half-life of lead peptide candidates against serum proteases can systematically replace protease-labile α-amino acid residues with Fmoc-3-amino-3-(3-bromophenyl)-propionic acid. β-Peptides are inherently resistant to many common proteases due to the additional methylene unit in the backbone. The meta-bromine atom simultaneously provides a traceable heavy-atom label for LC-MS metabolite identification, allowing direct quantification of proteolytic stability. Class-level inferences indicate β-peptides can exhibit half-lives extended by 10- to 1000-fold relative to their α-peptide counterparts in serum stability assays [1].

Aqueous Formulation Screening at Elevated Concentrations Enabled by Meta-Bromo Solubility Advantage

Researchers conducting fragment-based screening or biophysical assays (e.g., surface plasmon resonance, isothermal titration calorimetry) that require peptide solutions in aqueous buffer without organic co-solvents will benefit from the approximately 550-fold molar solubility advantage of the meta-bromo isomer over the para-bromo isomer [1]. The DL-racemic mixture (95–98% purity) provides sufficient purity for initial screening activities at a significantly lower procurement cost than single enantiomers, enabling broad concentration-response profiling without exceeding DMSO tolerance limits.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-3-amino-3-(3-bromophenyl)-propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.